molecular formula C8H16N2O2 B13176513 N-(3-Aminocyclopentyl)-2-methoxyacetamide

N-(3-Aminocyclopentyl)-2-methoxyacetamide

Cat. No.: B13176513
M. Wt: 172.22 g/mol
InChI Key: IJJIWXJZWDLOQE-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)-2-methoxyacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound features both a 3-aminocyclopentyl group and a methoxyacetamide moiety, a functional group present in several pharmacologically active agents. For instance, the antiepileptic drug lacosamide is a known clinical agent whose mechanism of action is attributed to its functionalized amino acid structure containing a methoxyacetamide group, which selectively enhances slow inactivation of voltage-gated sodium channels . This suggests that the methoxyacetamide structure is a privileged scaffold in neurology and drug discovery. The primary application of this compound is as a building block or synthetic intermediate in the design and development of novel therapeutic molecules. Compounds with similar structural features, particularly the combination of an aminocycloalkyl ring and a methoxyacetamide group, are frequently utilized in patented research for creating potential inhibitors of various biological targets . Researchers can employ this reagent in constructing more complex molecules aimed at modulating protein-protein interactions or enzyme activity. Its structure makes it a valuable candidate for generating compound libraries for high-throughput screening in oncology and neuroscience research. The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(3-aminocyclopentyl)-2-methoxyacetamide

InChI

InChI=1S/C8H16N2O2/c1-12-5-8(11)10-7-3-2-6(9)4-7/h6-7H,2-5,9H2,1H3,(H,10,11)

InChI Key

IJJIWXJZWDLOQE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxyacetamide Intermediate

The 2-methoxyacetamide portion is commonly prepared by reacting 2-methoxyacetic acid or its derivatives with ammonia or amines under dehydrating conditions.

  • Typical Reaction Conditions:

    • Reagents: 2-Methoxyacetic acid, ammonium hydroxide or amine.
    • Solvent: Often carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
    • Temperature: 0 to 25 °C for controlled acylation.
    • Catalysts: Use of coupling agents like carbonyldiimidazole (CDI) or diisopropylcarbodiimide (DIC) to activate the acid group.
  • Example Procedure:

    • 2-Methoxyacetic acid is activated with CDI at 0 °C.
    • Ammonium hydroxide or amine is added dropwise.
    • The reaction is stirred for several hours at room temperature.
    • The product is isolated by extraction and purified by recrystallization or chromatography.

Coupling with 3-Aminocyclopentyl Group

The crucial step involves forming the amide bond between the 2-methoxyacetamide intermediate and 3-aminocyclopentylamine.

  • Methods:

    • Direct Amide Coupling: Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of base (e.g., DIPEA).
    • Acid Chloride Route: Conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with 3-aminocyclopentylamine.
    • Activated Ester Method: Formation of active esters (e.g., NHS esters) of 2-methoxyacetic acid and subsequent reaction with the amine.
  • Typical Reaction Conditions:

    • Solvent: Dichloromethane, DMF, or acetonitrile.
    • Temperature: 0 °C to room temperature.
    • Reaction Time: 2 to 24 hours depending on method.
    • Workup: Extraction, washing with brine, drying over anhydrous sodium sulfate, and purification by chromatography.

Representative Data Table of Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 2-Methoxyacetic acid + CDI + NH3 Dichloromethane 0 to 25 4-6 70-85 Activation and amidation
2 2-Methoxyacetyl chloride + 3-Aminocyclopentylamine Dichloromethane 0 to 20 2-5 65-80 Acid chloride coupling
3 2-Methoxyacetic acid (activated ester) + amine + base DMF or Acetonitrile 0 to 25 6-24 60-75 EDCI or HATU mediated coupling

Comparative Analysis of Coupling Methods

Method Advantages Disadvantages Typical Yield (%)
Acid Chloride Route Fast reaction, high reactivity Requires handling of corrosive reagents 65-80
Carbodiimide Coupling Mild conditions, widely used Possible side reactions (urea byproducts) 60-75
Activated Ester Selective, less harsh than acid chloride Longer reaction times 60-75

Research Findings and Optimization Notes

  • Purity and Yield: Using carbodiimide coupling agents with additives such as HOBt or HOAt improves amide bond formation efficiency and reduces side reactions, enhancing purity and yield.
  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile favor coupling reactions by better solubilizing reagents and intermediates.
  • Temperature Control: Low temperature (0–5 °C) during acid chloride formation prevents decomposition, while room temperature is optimal for coupling with amines.
  • Workup Procedures: Washing organic layers with saturated brine and drying over sodium sulfate ensures removal of impurities and moisture, critical for product stability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-(3-Aminocyclopentyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxyacetamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Physicochemical Data

Compound Physical State Yield Spectroscopic Data
Target CompoundNot reported
Analog 1 ()SolidNot given1H/13C NMR, MS, IR reported for analogs
Analog 4 (: 5d)Yellow oil35%1H NMR (δ 7.2–7.5 ppm), IR (C=O at 1680 cm⁻¹)
Analog 5 (: 4d)SolidNot givenHRMS (m/z 352.1 [M+H]⁺)

The target compound’s lack of reported data highlights a gap in current research.

Pharmacological Activity

  • Antimicrobial Activity : Analog 2 () demonstrated antimicrobial properties due to its amide and sulfanyl groups .
  • Target Compound: No direct activity data; however, cyclopentylamine derivatives are known for CNS-targeting applications .

Stability and Toxicity

  • Analog 1 (): No toxicity data reported.
  • Analog 4 () : Stable under reflux conditions but prone to hydrolysis in acidic media .
  • N-(3-Amino-4-methoxyphenyl)acetamide (): Classified as hazardous (irritant) with precautions for lab use .

Biological Activity

N-(3-Aminocyclopentyl)-2-methoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of a cyclopentyl amine followed by acylation with methoxyacetic acid. The synthetic pathways can vary, but the goal is to obtain a high yield of the desired compound while maintaining purity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Lines Tested : The compound has been tested against neuroblastoma and glioblastoma cell lines, showing lower lethal concentrations compared to existing therapeutic agents.
  • Lethal Concentration (LC50) : In one study, the LC50 for this compound was determined to be significantly lower than that of standard treatments, indicating its potential as a more effective therapeutic option.
Cell LineLC50 (nM)Comparison to Standard Treatment
U87200 ± 6015× lower than standard
BE (Chemoresistant)18.9Significantly more effective

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, leading to increased apoptosis.
  • Morphological Changes : Treated cells exhibit significant morphological alterations, including giant cells and disrupted nuclear envelopes.

Case Studies

  • Study on Neuroblastoma Cells : A study evaluated the effects of this compound on neuroblastoma cells. The results indicated a strong correlation between drug concentration and cell viability, with notable apoptosis observed at higher concentrations.
  • Biodistribution Studies : Animal models have been used to assess the biodistribution of the compound post-administration. Results showed preferential uptake in tumor tissues compared to normal tissues, suggesting targeted action.

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